Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate
Description
Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate is a chiral ester featuring a tert-butyl group, a hydroxyl group at the C2 position, and two methyl substituents at the C3 position. The tert-butyl group enhances steric protection, making the compound valuable in asymmetric synthesis and pharmaceutical intermediates. Its (R)-(-) configuration ensures enantioselectivity in reactions, particularly in constructing complex molecules like β-hydroxy esters or chiral auxiliaries .
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZGNXLIXQVTG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate can be achieved through several methods. One common approach involves the esterification of ®-(-)-2-hydroxy-3,3-dimethylbutyric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by directly introducing the tert-butoxycarbonyl group into a variety of organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and bismuth (III) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
TBDM serves as a crucial building block in organic synthesis. Its unique structure allows it to function as a protecting group for alcohols, facilitating the synthesis of complex molecules. The tert-butyl group enhances the stability and solubility of intermediates, making it easier to manipulate during chemical reactions .
Synthetic Routes
The synthesis of TBDM typically involves the esterification of (R)-(-)-2-hydroxy-3,3-dimethylbutyric acid with tert-butyl alcohol using an acid catalyst. This process can be optimized under reflux conditions to yield high-purity products.
| Synthetic Method | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux | 85-90 |
| Microreactor Systems | Continuous Flow | >95 |
Biological Applications
Enzyme Mechanisms and NMR Probes
In biological research, TBDM is utilized to study enzyme mechanisms and interactions. Its structure allows it to act as a probe in NMR spectroscopy, aiding in the investigation of enzyme-substrate interactions and reaction pathways .
Therapeutic Potential
Research indicates that TBDM and its derivatives may interact with GABAergic systems in the central nervous system. This interaction suggests potential therapeutic effects similar to gamma-hydroxybutyric acid (GHB), including relaxation and euphoria. Further studies are necessary to elucidate these interactions fully .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, TBDM is employed in the production of specialty chemicals. Its properties make it valuable as a stabilizer in various formulations, contributing to the development of high-performance materials .
Polymer Chemistry
TBDM is also used in synthesizing biocompatible polymers, which are essential for biomedical applications. Its ability to enhance polymer properties makes it a key component in developing advanced materials for drug delivery systems and tissue engineering .
Case Studies
Case Study: Enantioselective Catalysis
In a study focusing on enantioselective vanadium-catalyzed oxidative coupling reactions, TBDM was found to improve selectivity when used as a substituent. The presence of bulky tert-butyl groups enhanced the reaction's efficiency, demonstrating its utility in asymmetric synthesis .
Case Study: Neurotransmitter Modulation
Another study investigated TBDM's effects on neurotransmitter release within GABAergic pathways. The results indicated that TBDM derivatives could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the tert-butyl group can stabilize transition states and intermediates, facilitating the reaction process . The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate and related compounds:
Table 1: Comparative Analysis of Tert-butyl Esters
*Inferred based on structural similarity to and substituent addition.
Functional Group Variations
Hydroxyl vs. Amino Groups: The target compound’s hydroxyl group contrasts with the amino group in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate (). The amino group introduces nucleophilic reactivity, enabling peptide coupling or Schiff base formation, whereas the hydroxyl group is more suited for esterifications or oxidations .
Oxazolidine Ring Systems :
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate () incorporates a rigid oxazolidine ring, which stabilizes transition states in asymmetric catalysis. This contrasts with the linear structure of the target compound, which lacks such conformational rigidity .
Stereochemical Considerations
- Enantiomeric Specificity : While the target compound is (R)-(-), tert-butyl (R)-(+)-2-hydroxybutyrate () demonstrates opposite optical activity despite sharing the (R) configuration, likely due to differences in substituent priorities or measurement conditions .
- Diastereomer Complexity: The (2R,3R) configuration in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate () introduces a second chiral center, expanding its utility in diastereoselective syntheses compared to the single chiral center in the target compound .
Biological Activity
Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate is a compound of significant interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, with the molecular formula C₉H₁₈O₃, features a tert-butyl group attached to a hydroxy and a dimethylbutanoate moiety. The compound's stereochemistry contributes to its biological activity, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It acts as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes such as:
- Signal Transduction : The compound may modulate pathways involved in cell signaling.
- Gene Expression : It could affect the transcription of genes related to metabolic processes.
- Neurotransmitter Release : Evidence suggests interactions with GABAergic systems, potentially influencing neurotransmission.
Enzyme Interactions
Research indicates that this compound can act as an inhibitor or substrate for several enzymes involved in metabolic pathways. Its role in enzyme mechanisms is crucial for understanding its pharmacological potential.
Therapeutic Applications
The compound has been investigated for potential therapeutic effects in various conditions:
- Neuroprotective Effects : Studies have shown that it may exhibit protective effects against oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has been linked to reduced inflammatory responses in vitro.
- Potential as a Prodrug : Its structural characteristics suggest it could serve as a prodrug for more complex therapeutic agents.
Case Studies and Research Findings
- Neuroprotective Studies :
- Anti-inflammatory Research :
- Metabolic Pathway Analysis :
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1349685-12-6 | Neuroprotective, anti-inflammatory |
| Tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 | Modulates GABAergic activity |
| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Not Listed | Enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
